

In-Depth Technical Guide to Trifluoromethanesulfonyl Fluoride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trifluoromethanesulfonyl fluoride*

Cat. No.: B1329296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethanesulfonyl fluoride ($\text{CF}_3\text{SO}_2\text{F}$), a colorless gas at room temperature, is a pivotal compound in the field of fluorine chemistry. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, make it a valuable precursor in the synthesis of a wide array of chemical entities. This technical guide provides a comprehensive overview of the core physical properties of **trifluoromethanesulfonyl fluoride**, detailed experimental protocols for their determination, and an illustrative synthesis pathway.

Core Physical Properties

The fundamental physical characteristics of **trifluoromethanesulfonyl fluoride** are summarized in the table below, providing a ready reference for laboratory and industrial applications.

Property	Value	Reference
Molecular Formula	CF ₄ O ₂ S	[1] [2]
Molecular Weight	152.07 g/mol	[1] [2]
Boiling Point	-25 °C	[1] [3]
Density (gas)	1.729 g/cm ³ (at standard conditions)	[1]
Appearance	Colorless gas	[3]

Experimental Protocols

Accurate determination of the physical properties of a gaseous compound like **trifluoromethanesulfonyl fluoride** requires specific laboratory techniques. The following sections detail the methodologies for measuring its boiling point and density.

Boiling Point Determination (Low-Temperature Condensation Method)

Given that **trifluoromethanesulfonyl fluoride** is a gas at standard temperature and pressure, its boiling point is determined by observing the temperature at which it transitions from a gaseous to a liquid state under controlled cooling.

Materials:

- A sample of **trifluoromethanesulfonyl fluoride** gas
- A condenser apparatus with a cooling range down to at least -40 °C
- A low-temperature thermometer or thermocouple
- A cold trap (e.g., using liquid nitrogen) to collect the condensed gas
- A flow meter to control the gas flow
- A pressure gauge

Procedure:

- Set up the condenser and cooling system, ensuring the temperature can be precisely controlled and monitored.
- Connect the gas cylinder of **trifluoromethanesulfonyl fluoride** to the condenser inlet through a flow meter.
- Place the cold trap at the outlet of the condenser to capture the liquefied gas.
- Begin to slowly cool the condenser.
- Initiate a slow and steady flow of **trifluoromethanesulfonyl fluoride** gas through the condenser.
- Carefully monitor the temperature within the condenser. The boiling point is the temperature at which the gas begins to condense into a liquid on the cold surfaces of the condenser. This can be observed visually.
- Record the temperature at which sustained condensation occurs. This temperature is the boiling point of **trifluoromethanesulfonyl fluoride** at the measured pressure.
- The liquefied gas can be collected in the cold trap for further analysis if needed.

Gas Density Measurement (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the true density of a substance by measuring the volume of gas displaced by the sample. For a gaseous sample, a known mass of the gas is introduced into a chamber of known volume.

Materials:

- A gas pycnometer
- A high-precision balance
- A sample cylinder containing **trifluoromethanesulfonyl fluoride**

- A vacuum pump

Procedure:

- Accurately weigh the empty sample cylinder on a high-precision balance.
- Fill the sample cylinder with **trifluoromethanesulfonyl fluoride** gas to a known pressure.
- Reweigh the filled sample cylinder to determine the mass of the gas.
- Evacuate the sample chamber of the gas pycnometer.
- Introduce the known mass of **trifluoromethanesulfonyl fluoride** from the sample cylinder into the pycnometer's sample chamber of a known volume.
- Allow the gas to equilibrate within the chamber and measure the pressure.
- Using the ideal gas law (or a more precise equation of state if necessary), calculate the volume occupied by the gas at the measured temperature and pressure.
- The density of the gas is then calculated by dividing the mass of the gas by the determined volume.

Synthesis and Reactivity

Trifluoromethanesulfonyl fluoride is a key intermediate in the synthesis of trifluoromethanesulfonic acid (triflic acid), a superacid with widespread applications in catalysis and organic synthesis.

Synthesis Pathway of Triflic Acid from Methanesulfonyl Fluoride

The following diagram illustrates the two-step synthesis process starting from methanesulfonyl fluoride.

Synthesis of Triflic Acid

Step 1: Electrochemical Fluorination

Methanesulfonyl Fluoride
($\text{CH}_3\text{SO}_2\text{F}$)

Electrochemical Fluorination
(Simons Process)

Trifluoromethanesulfonyl Fluoride
($\text{CF}_3\text{SO}_2\text{F}$)

Step 2: Hydrolysis

Trifluoromethanesulfonyl Fluoride
($\text{CF}_3\text{SO}_2\text{F}$)

Hydrolysis

Triflic Acid
($\text{CF}_3\text{SO}_3\text{H}$)

[Click to download full resolution via product page](#)

Caption: Synthesis pathway from methanesulfonyl fluoride to triflic acid.

Experimental Workflow Description:

- Electrochemical Fluorination (Simons Process): The synthesis begins with the electrochemical fluorination of methanesulfonyl fluoride ($\text{CH}_3\text{SO}_2\text{F}$).^[4] In this process, methanesulfonyl fluoride is electrolyzed in anhydrous hydrogen fluoride at a nickel anode.^[4] The hydrogen atoms on the methyl group are replaced by fluorine atoms to yield **trifluoromethanesulfonyl fluoride**.^[4]
- Hydrolysis: The resulting **trifluoromethanesulfonyl fluoride** is then subjected to hydrolysis. This reaction, typically carried out in the presence of a base followed by acidification, cleaves the sulfur-fluorine bond and replaces the fluorine atom with a hydroxyl group, yielding trifluoromethanesulfonic acid (triflic acid).^[5]

This synthetic route highlights the role of **trifluoromethanesulfonyl fluoride** as a crucial intermediate in the production of one of the most powerful known organic acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. CN101842348B - Process for preparation of trifluoromethanesulfonyl fluoride - Google Patents [patents.google.com]
- 3. Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Boiling Points - Prep [jove.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to Trifluoromethanesulfonyl Fluoride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329296#trifluoromethanesulfonyl-fluoride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com